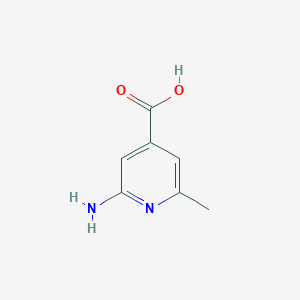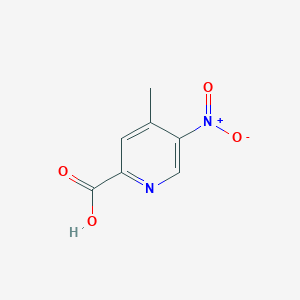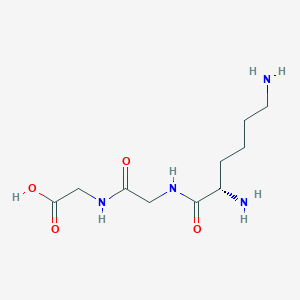
2-(4-Benzylpiperidino)acetonitril
Übersicht
Beschreibung
2-(4-Benzylpiperidino)acetonitrile (2-BPA) is a synthetic organic compound that has been used in a variety of research applications, including drug design and development, medicinal chemistry, and biochemistry. 2-BPA is a derivative of piperidine, a cyclic secondary amine, and has been used in a variety of research applications due to its unique properties. It is a colorless, water-soluble solid with a melting point of 86°C and a molecular weight of 230.3 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidinderivate sind in der pharmazeutischen Chemie von entscheidender Bedeutung, da sie das Rückgrat vieler Arzneimittel bilden. Die Verbindung 2-(4-Benzylpiperidino)acetonitril kann zur Synthese verschiedener Piperidinderivate verwendet werden, darunter substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone . Diese Derivate haben signifikante pharmakologische Aktivitäten gezeigt und sind in über zwanzig Klassen von Arzneimitteln vorhanden .
Entwicklung pharmakologischer Wirkstoffe
Der Benzylpiperidin-Teil von this compound ist ein häufiges Merkmal in Molekülen mit zentralnervöser (ZNS) Aktivität. Diese Struktur findet sich in Medikamenten, die als Antidepressiva, Antihistaminika und Antipsychotika wirken. Forscher können diese Verbindung verwenden, um neue pharmakologische Wirkstoffe zu entwickeln, die auf das ZNS abzielen .
Katalyse in der organischen Synthese
This compound kann als Katalysator oder Cokatalysator in organischen Synthesereaktionen fungieren. Seine Struktur ermöglicht die Bildung enantiomerenangereicherter geschützter Piperidine, die wertvoll sind, um eine spezifische Stereochemie in Arzneimittelmolekülen zu erzeugen .
Elektrochemische Synthese
In der elektrochemischen Synthese kann this compound aufgrund seiner guten Leitfähigkeit und umweltfreundlichen Eigenschaften verwendet werden. Es dient als leistungsstarkes Werkzeug, um stickstoffhaltige Verbindungen oder nitrilhaltige Verbindungen zu erhalten, die in verschiedenen chemischen Industrien unerlässlich sind .
Cyanmethylierungsreaktionen
Die Acetonitrilgruppe in this compound kann Cyanmethylierungsreaktionen eingehen. Diese Reaktionen sind wichtig, um die Cyanogruppe in Moleküle einzuführen, die dann in Carbonsäuren, Amide und andere funktionelle Gruppen umgewandelt werden können .
Synthon in organischen Reaktionen
Als Synthon kann this compound an einer Vielzahl von organischen Reaktionen teilnehmen. Seine Struktur ermöglicht die Spaltung von Bindungen, um Radikale oder Nukleophile zu erzeugen, die dann zum Aufbau komplexerer Moleküle verwendet werden können .
Wirkmechanismus
Target of Action
It is suggested that it may have some interaction with iron-regulated srna controlling the synthesis of iron-containing proteins in staphylococcus aureus .
Mode of Action
It is suggested that it may act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Biochemical Pathways
It is suggested that it may affect the pathways related to iron metabolism and iron-dependent pathways .
Biochemische Analyse
Biochemical Properties
2-(4-Benzylpiperidino)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with lipid membranes, enhancing their fluctuation and destabilization . These interactions are crucial for understanding the stability and dynamic behavior of biological membranes, which are essential for processes such as membrane trafficking and autophagy .
Cellular Effects
The effects of 2-(4-Benzylpiperidino)acetonitrile on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce destabilization in lipid bilayers, which can impact membrane integrity and cellular communication . Additionally, the compound’s interaction with lipid membranes can lead to changes in cell division rates and other cellular processes .
Molecular Mechanism
At the molecular level, 2-(4-Benzylpiperidino)acetonitrile exerts its effects through binding interactions with biomolecules. It has been shown to enhance the fluctuation of lipid membranes, which is a critical factor in the stability and dynamic nature of biological membranes . These interactions may involve hydrogen bonding and hydrophobic interactions, which contribute to the compound’s ability to destabilize lipid bilayers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Benzylpiperidino)acetonitrile change over time. The compound’s stability and degradation are important factors to consider. The stability of 2-(4-Benzylpiperidino)acetonitrile in various experimental conditions is crucial for its application in biochemical research .
Dosage Effects in Animal Models
The effects of 2-(4-Benzylpiperidino)acetonitrile vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .
Metabolic Pathways
2-(4-Benzylpiperidino)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways can affect the overall metabolic balance within cells, highlighting its importance in biochemical studies .
Transport and Distribution
Within cells and tissues, 2-(4-Benzylpiperidino)acetonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 2-(4-Benzylpiperidino)acetonitrile affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its role in cellular processes . Understanding these localization mechanisms is essential for elucidating the compound’s biochemical properties .
Eigenschaften
IUPAC Name |
2-(4-benzylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVSWMWBQLOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443413 | |
| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25842-31-3 | |
| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)








